molecular formula C11H22N2O3 B1595577 Boc-amino-acetic acid diethylamide CAS No. 500871-60-3

Boc-amino-acetic acid diethylamide

Cat. No.: B1595577
CAS No.: 500871-60-3
M. Wt: 230.3 g/mol
InChI Key: ZRZSEPNHPXXTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-amino-acetic acid diethylamide is a compound that features a Boc (tert-butoxycarbonyl) protecting group attached to an amino-acetic acid diethylamide structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-amino-acetic acid diethylamide typically involves the protection of the amino group of amino-acetic acid diethylamide using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the by-products formed during the reaction . The reaction conditions are generally mild, and the Boc group can be introduced under both aqueous and anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction is monitored and controlled to ensure consistent product quality.

Mechanism of Action

The mechanism of action of Boc-amino-acetic acid diethylamide primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amino group can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-amino-acetic acid diethylamide is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis where orthogonal protection strategies are required .

Properties

IUPAC Name

tert-butyl N-[2-(diethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6-13(7-2)9(14)8-12-10(15)16-11(3,4)5/h6-8H2,1-5H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZSEPNHPXXTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326805
Record name Boc-amino-acetic acid diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500871-60-3
Record name Boc-amino-acetic acid diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 500871-60-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-amino-acetic acid diethylamide
Reactant of Route 2
Reactant of Route 2
Boc-amino-acetic acid diethylamide
Reactant of Route 3
Reactant of Route 3
Boc-amino-acetic acid diethylamide
Reactant of Route 4
Reactant of Route 4
Boc-amino-acetic acid diethylamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Boc-amino-acetic acid diethylamide
Reactant of Route 6
Reactant of Route 6
Boc-amino-acetic acid diethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.